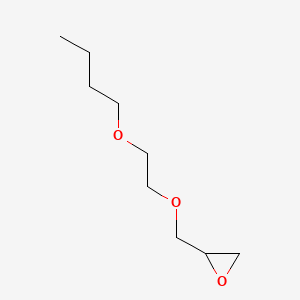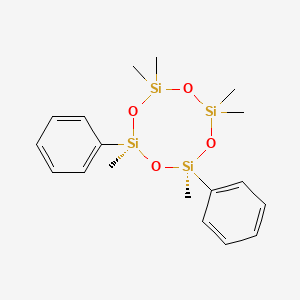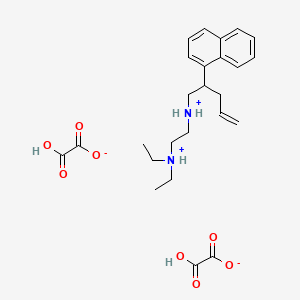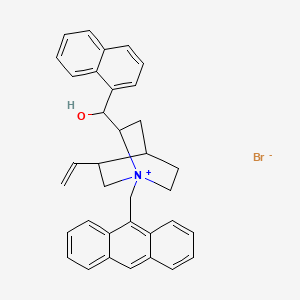
N-(9-Anthracenemethyl)cinchonidinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9-Anthracenemethyl)cinchonidinium bromide is a cinchona-based chiral phase-transfer catalyst. It is known for its application in asymmetric synthesis, particularly in the alkylation and Michael addition reactions. The compound is characterized by its unique structure, which includes an anthracene moiety attached to the cinchonidinium framework.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-Anthracenemethyl)cinchonidinium bromide typically involves the reaction of cinchonidine with 9-chloromethylanthracene. The process begins by dissolving cinchonidine and 9-chloromethylanthracene in toluene and heating the mixture to reflux. The product, N-(9-Anthracenemethyl)cinchonidinium chloride, is then isolated and purified. This intermediate is further reacted with allyl bromide in the presence of methylene chloride and aqueous potassium hydroxide to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(9-Anthracenemethyl)cinchonidinium bromide primarily undergoes substitution reactions. It is particularly effective in catalyzing asymmetric alkylation and Michael addition reactions.
Common Reagents and Conditions
The compound is often used in conjunction with reagents such as allyl bromide and tert-butyl glycinate-benzophenone Schiff base. The reactions are typically carried out in a micellar medium, which enhances the enantioselectivity of the process .
Major Products Formed
The major products formed from reactions involving this compound are enantioselective alkylation and Michael addition products. These products are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals.
Wissenschaftliche Forschungsanwendungen
N-(9-Anthracenemethyl)cinchonidinium bromide has a wide range of applications in scientific research:
Biology: The compound’s ability to induce chirality makes it useful in the synthesis of biologically active molecules.
Medicine: It plays a role in the synthesis of pharmaceutical intermediates, contributing to the development of drugs with specific enantiomeric forms.
Industry: The compound is employed in the production of fine chemicals and specialty materials, where enantioselectivity is crucial.
Wirkmechanismus
N-(9-Anthracenemethyl)cinchonidinium bromide exerts its effects through its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic) in a reaction mixture. The anthracene moiety enhances the compound’s ability to stabilize transition states, thereby increasing the reaction rate and enantioselectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide: Another cinchona-based chiral phase-transfer catalyst with similar applications in asymmetric synthesis.
N-Benzylcinchonidinium bromide: Used in similar catalytic processes but lacks the anthracene moiety, which may affect its efficiency and selectivity.
Uniqueness
N-(9-Anthracenemethyl)cinchonidinium bromide is unique due to the presence of the anthracene moiety, which enhances its catalytic properties. This structural feature allows for greater stabilization of transition states and improved enantioselectivity compared to similar compounds.
Eigenschaften
Molekularformel |
C35H34BrNO |
|---|---|
Molekulargewicht |
564.6 g/mol |
IUPAC-Name |
[1-(anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-naphthalen-1-ylmethanol;bromide |
InChI |
InChI=1S/C35H34NO.BrH/c1-2-24-22-36(23-33-30-15-7-4-11-27(30)20-28-12-5-8-16-31(28)33)19-18-26(24)21-34(36)35(37)32-17-9-13-25-10-3-6-14-29(25)32;/h2-17,20,24,26,34-35,37H,1,18-19,21-23H2;1H/q+1;/p-1 |
InChI-Schlüssel |
BLMQFCWNKLRNTI-UHFFFAOYSA-M |
Kanonische SMILES |
C=CC1C[N+]2(CCC1CC2C(C3=CC=CC4=CC=CC=C43)O)CC5=C6C=CC=CC6=CC7=CC=CC=C75.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(2-diethylaminoethyloxy)phenyl]-2-[2-(4-methoxybenzoyl)phenoxy]acetamide](/img/structure/B13736230.png)
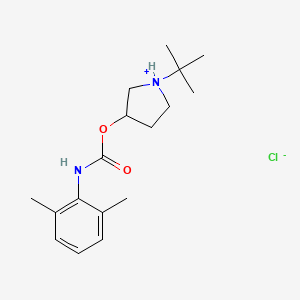

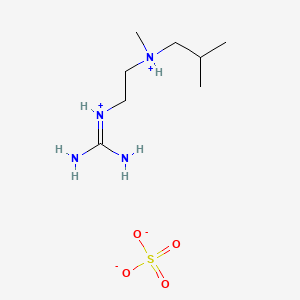
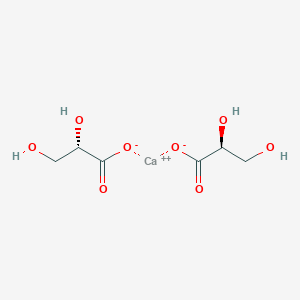
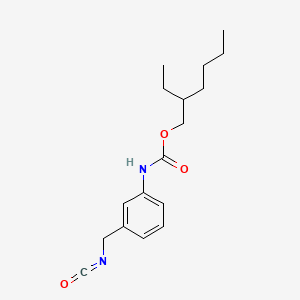
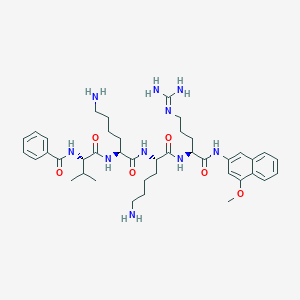

![2-[4-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-2,3-diphenylbenzoyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13736289.png)

